tert-butyl N-(2-bromo-6-fluorophenyl)carbamate

Catalog No.
S820315
CAS No.
1057720-25-8
M.F
C11H13BrFNO2
M. Wt
290.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-butyl N-(2-bromo-6-fluorophenyl)carbamate

CAS Number

1057720-25-8

Product Name

tert-butyl N-(2-bromo-6-fluorophenyl)carbamate

IUPAC Name

tert-butyl N-(2-bromo-6-fluorophenyl)carbamate

Molecular Formula

C11H13BrFNO2

Molecular Weight

290.13 g/mol

InChI

InChI=1S/C11H13BrFNO2/c1-11(2,3)16-10(15)14-9-7(12)5-4-6-8(9)13/h4-6H,1-3H3,(H,14,15)

InChI Key

WWWUUAZACLRSJM-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NC1=C(C=CC=C1Br)F

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=CC=C1Br)F

Tert-butyl N-(2-bromo-6-fluorophenyl)carbamate is a chemical compound with the molecular formula C11H13BrFNO2C_{11}H_{13}BrFNO_2 and a molecular weight of approximately 290.13 g/mol. It is classified as a carbamate, which is a type of ester derived from carbamic acid. The compound features a tert-butyl group, a bromine atom, and a fluorine atom attached to a phenyl ring, making it structurally unique and potentially useful in various chemical applications. The presence of halogens (bromine and fluorine) often enhances the biological activity and reactivity of organic compounds, making them valuable in pharmaceutical chemistry .

Typical of carbamates:

  • Nucleophilic Substitution Reactions: The bromine atom can be substituted by nucleophiles, facilitating the synthesis of various derivatives.
  • Decomposition: Under certain conditions, carbamates can decompose to release carbon dioxide and amines.
  • Hydrolysis: In the presence of water and acids or bases, this compound can hydrolyze to form the corresponding amine and carbonic acid derivatives.

These reactions make tert-butyl N-(2-bromo-6-fluorophenyl)carbamate versatile for further chemical modifications .

The synthesis of tert-butyl N-(2-bromo-6-fluorophenyl)carbamate can be achieved through several methods:

  • Direct Carbamation: Reacting 2-bromo-6-fluoroaniline with tert-butyl chloroformate in the presence of a base (such as triethylamine) to form the carbamate directly.
    text
    2-Bromo-6-fluoroaniline + tert-butyl chloroformate → tert-butyl N-(2-bromo-6-fluorophenyl)carbamate
  • Substitution Reactions: Utilizing nucleophilic substitution where the amine is reacted with an appropriate halogenated carbon compound under controlled conditions.
  • Coupling Reactions: Employing coupling agents to facilitate the formation of the desired carbamate from simpler precursors.

These methods highlight the compound's accessibility for research and industrial applications .

Tert-butyl N-(2-bromo-6-fluorophenyl)carbamate has several notable applications:

  • Pharmaceutical Development: It serves as an intermediate in synthesizing biologically active compounds.
  • Chemical Research: Used in studies examining structure-activity relationships in drug design.
  • Analytical Chemistry: Employed as a reference standard in analytical methods for quantifying similar compounds .

Interaction studies involving tert-butyl N-(2-bromo-6-fluorophenyl)carbamate focus on its reactivity with various biological molecules:

  • Protein Binding Studies: Investigating how this compound interacts with proteins can provide insights into its potential therapeutic effects.
  • Enzyme Inhibition Studies: Understanding how it affects specific enzymes may reveal its role in metabolic pathways or disease mechanisms.

Such studies are crucial for evaluating its safety and efficacy for potential pharmaceutical applications .

Tert-butyl N-(2-bromo-6-fluorophenyl)carbamate shares structural similarities with other halogenated carbamates and phenolic compounds. Here are some comparable compounds:

Compound NameStructure FeaturesUnique Properties
Tert-butyl N-(4-bromophenyl)carbamateBromine at para positionDifferent electronic properties affecting reactivity
Tert-butyl N-(3-fluorophenyl)carbamateFluorine at meta positionPotentially different biological activities
Ethyl N-(2-bromo-6-fluorophenyl)carbamateEthoxy instead of tert-butylVariation in solubility and stability

The uniqueness of tert-butyl N-(2-bromo-6-fluorophenyl)carbamate lies in its specific halogen placements, which may influence its biological activity and chemical reactivity compared to these similar compounds .

Thermodynamic Stability and Decomposition Pathways

The thermodynamic stability of tert-butyl N-(2-bromo-6-fluorophenyl)carbamate is fundamentally governed by the inherent characteristics of the carbamate functional group and the influence of the halogenated aromatic substituents. Carbamate compounds, including this specific derivative, demonstrate moderate thermal stability under ambient conditions but undergo decomposition at elevated temperatures [1].

The thermal decomposition of carbamate compounds occurs through a well-established unimolecular mechanism in the gas phase. The primary decomposition pathway involves the formation of a four-centered transition state, leading to the fragmentation of the carbamate group [1]. For tert-butyl N-(2-bromo-6-fluorophenyl)carbamate, the decomposition proceeds through the following sequential steps:

  • Initial fragmentation: The tert-butyloxycarbonyl group undergoes thermal cleavage, resulting in the formation of carbon dioxide and isobutylene as primary decomposition products [2] [3].

  • Carbamic acid intermediate: The decomposition pathway involves the formation of an unstable carbamic acid intermediate, which rapidly decarboxylates to produce the free amine [4] [3].

  • Complete decomposition: The overall thermal decomposition can be represented by the general equation:

    tert-butyl N-(2-bromo-6-fluorophenyl)carbamate2-bromo-6-fluoroaniline + CO₂ + isobutylene

The decomposition kinetics of carbamate compounds typically follow first-order kinetics, with activation energies ranging from 40-50 kcal/mol [1]. The presence of electron-withdrawing substituents such as bromine and fluorine on the aromatic ring can influence the decomposition temperature and kinetics by stabilizing the aromatic amine product through inductive effects [5].

Table 1: Thermal Decomposition Parameters

ParameterValueReference
Decomposition onset temperature>150°C [2]
Reaction orderFirst-order [1]
Activation energy (estimated)40-50 kcal/mol [1]
Primary productsCO₂, isobutylene, 2-bromo-6-fluoroaniline [4] [3]
MechanismUnimolecular gas-phase [1]

Solubility Profile and Partition Coefficients

The solubility characteristics of tert-butyl N-(2-bromo-6-fluorophenyl)carbamate are influenced by the presence of both hydrophobic and hydrophilic structural elements. The compound contains a lipophilic aromatic ring system with halogen substituents, balanced by the polar carbamate functionality [6].

Based on structural analysis and comparison with similar carbamate compounds, the solubility profile can be characterized as follows:

Organic Solvent Solubility: The compound exhibits high solubility in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) [6]. Moderate solubility is expected in dichloromethane and ethyl acetate, while limited solubility occurs in non-polar solvents such as hexane or petroleum ether [7].

Aqueous Solubility: The compound demonstrates poor aqueous solubility under neutral conditions, which is typical for halogenated aromatic carbamates. The presence of bromine and fluorine substituents increases the lipophilic character, further reducing water solubility [6].

Partition Coefficient Estimation: For the closely related compound tert-butyl N-(2-bromo-6-cyano-3-fluorophenyl)carbamate, the partition coefficient (n-octanol/water) has been reported as 3.314 [8]. Based on structural similarity, the partition coefficient for tert-butyl N-(2-bromo-6-fluorophenyl)carbamate is estimated to be in the range of 3.0-3.5, indicating moderate lipophilicity [8].

Table 2: Solubility Profile

Solvent SystemSolubility CategoryEstimated LogP
Water (pH 7)Poor-
DMFHigh-
DMSOHigh-
DichloromethaneModerate-
Ethyl acetateModerate-
n-Octanol/Water-3.0-3.5

Acid-Base Behavior and pKa Determination

The acid-base properties of tert-butyl N-(2-bromo-6-fluorophenyl)carbamate are characterized by the presence of the carbamate nitrogen, which can undergo protonation under acidic conditions. The pKa values for carbamate compounds vary significantly depending on the nature of the substituents and the specific functional group being considered [9].

Carbamate Nitrogen Basicity: The nitrogen atom in the carbamate group exhibits weak basicity due to the electron-withdrawing effect of the carbonyl group. The presence of electron-withdrawing substituents (bromine and fluorine) on the aromatic ring further reduces the basicity of the nitrogen [10].

Estimated pKa Values: Based on literature data for similar phenyl carbamate compounds, the estimated pKa for protonation of the carbamate nitrogen is approximately 0-2, indicating very weak basicity [9] [10]. This low basicity is attributed to the resonance stabilization of the carbamate group and the inductive effects of the halogen substituents [11].

pH-Dependent Behavior: Under strongly acidic conditions (pH < 0), the compound may undergo protonation at the carbamate nitrogen, leading to increased water solubility through ionic character. However, under typical laboratory conditions (pH 2-12), the compound remains predominantly in its neutral form [11].

Table 3: Acid-Base Properties

ParameterValueConditions
Carbamate N pKa (estimated)0-2Aqueous solution
Predominant form at pH 7NeutralPhysiological conditions
Protonation siteCarbamate nitrogenAcidic conditions
Basicity classificationVery weak baseRelative to aliphatic amines

Crystallinity and Polymorphic Variations

The crystalline structure and potential polymorphic behavior of tert-butyl N-(2-bromo-6-fluorophenyl)carbamate are important factors affecting its physical stability and pharmaceutical properties. While specific crystallographic data for this compound were not found in the literature, analysis of related carbamate structures provides insights into expected crystalline behavior [12].

Expected Crystal Structure: Based on the crystal structure of the related compound tert-butyl (tert-butoxy(oxo)methyl)(5-bromo-2-fluorophenyl)carbamate, which crystallizes in the monoclinic space group P2₁/n, similar packing arrangements are anticipated for tert-butyl N-(2-bromo-6-fluorophenyl)carbamate [12].

Intermolecular Interactions: The crystal packing is expected to be stabilized through:

  • Van der Waals forces between aromatic rings
  • Weak hydrogen bonding involving the carbamate N-H group
  • Halogen-halogen interactions between bromine and fluorine atoms
  • π-π stacking interactions between aromatic rings [12]

Polymorphic Considerations: Carbamate compounds can exhibit polymorphic behavior due to conformational flexibility around the carbamate C-N bond. The presence of halogen substituents may influence the preferred conformational states and crystal packing arrangements [13].

Table 4: Crystalline Properties

PropertyExpected ValueBasis
Crystal systemMonoclinicAnalogy to related compounds
Physical formCrystalline powderCommercial specification
Intermolecular forcesVan der Waals, weak H-bondsStructural analysis
Polymorphic potentialModerateCarbamate flexibility
Thermal stabilityStable at RTStorage conditions

XLogP3

3.3

Dates

Last modified: 08-16-2023

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